2-{4-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
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Overview
Description
2-{4-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine is a complex organic compound that belongs to the class of pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines
Preparation Methods
The synthesis of 2-{4-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine involves multiple steps. One common synthetic route includes the reaction of 4-chloro-3,5-dimethyl-1H-pyrazole with 4-(bromomethyl)benzaldehyde to form an intermediate compound. This intermediate is then reacted with 7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine under specific conditions to yield the final product .
Chemical Reactions Analysis
2-{4-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.
Medicine: It has been investigated for its anticancer properties, particularly as a CDK2 inhibitor.
Mechanism of Action
The mechanism of action of 2-{4-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine involves its interaction with specific molecular targets. It acts as an inhibitor of CDK2, a cyclin-dependent kinase involved in cell cycle regulation. By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar compounds include other pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives, such as:
- 2-{4-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}-7H-pyrazolo[3,4-d]pyrimidine
- 4-{4-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}-7H-pyrazolo[1,5-a]pyrimidine
These compounds share similar core structures but differ in their substituents and specific pharmacological properties
Properties
Molecular Formula |
C18H15ClN8 |
---|---|
Molecular Weight |
378.8 g/mol |
IUPAC Name |
4-[4-[(4-chloro-3,5-dimethylpyrazol-1-yl)methyl]phenyl]-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |
InChI |
InChI=1S/C18H15ClN8/c1-10-15(19)11(2)26(24-10)8-12-3-5-13(6-4-12)16-22-18-14-7-21-23-17(14)20-9-27(18)25-16/h3-7,9H,8H2,1-2H3,(H,21,23) |
InChI Key |
RQVRRWZOXSCAMI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1CC2=CC=C(C=C2)C3=NN4C=NC5=C(C4=N3)C=NN5)C)Cl |
Origin of Product |
United States |
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